molecular formula C11H10FN B8529046 3-fluoro-2-(2-methylphenyl)-1H-pyrrole

3-fluoro-2-(2-methylphenyl)-1H-pyrrole

Cat. No.: B8529046
M. Wt: 175.20 g/mol
InChI Key: WBBGLNHLTIWUDB-UHFFFAOYSA-N
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Description

3-fluoro-2-(2-methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 3-fluoro-2-(2-methylphenyl)-1H-pyrrole is in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of novel therapeutic agents.

Antimicrobial and Anticancer Activities

Research has indicated that fluorinated pyrroles can exhibit antimicrobial and anticancer properties. For instance, studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Antifungal Activity
In a comparative study on the antifungal efficacy against Rhizoctonia cerealis and Sclerotinia sclerotiorum, it was found that this compound exhibited over 90% inhibition against Rhizoctonia cerealis at concentrations as low as 50 μg/mL.

Compound Name Activity Against Fungi Inhibition Rate (%)
This compoundRhizoctonia cerealis>90%
Other Pyrrole DerivativesSclerotinia sclerotiorum>60%

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science. Its derivatives are being explored for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Synthesis of Advanced Materials

The synthesis of advanced materials often involves the modification of pyrrole derivatives to enhance their conductivity and stability. Recent studies have focused on optimizing synthetic routes to produce these compounds efficiently.

Agriculture

In agricultural applications, fluorinated pyrroles are utilized as broad-spectrum insecticides. Their effectiveness against various pests makes them valuable in crop protection strategies.

Case Study: Insecticidal Activity

Research has demonstrated that derivatives of this compound can effectively control pest populations, thereby improving crop yields. For example, chlorfenapyr, a related fluorinated pyrrole derivative, has been widely used as an insecticide due to its efficacy against resistant pest strains.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding how modifications to the pyrrole structure can influence biological activity. The introduction of electron-withdrawing groups like fluorine has been shown to enhance both antimicrobial and anticancer activities.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

This method involves reacting pyrrole with electrophiles such as halogenated aryl groups. For example, 4-fluoro-2-methylphenyl halides can undergo substitution with pyrrole under acidic or basic conditions. While not directly described for the target compound, this approach is feasible given the electron-rich nature of the pyrrole ring.

Conjugate Addition and Elimination

A two-step method involves:

  • Conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes under solvent-free conditions, forming intermediates with fluorinated ethyl groups.

  • Base-induced elimination to remove nitrous acid, yielding fluorinated vinyl-pyrrole derivatives . This strategy could be adapted to introduce fluorine at the 3-position.

Hydrogenation Cyclization

A patent describes synthesizing pyrrole derivatives via hydrogenation cyclization of nitriles using Pd-C catalysts and molecular sieves . For example, starting from 2-fluoro-alpha-bromoacetophenone, cyclization under catalytic hydrogenation yields pyrrole-formaldehyde derivatives .

Fluorination Challenges

Fluorinating pyrrole rings is challenging due to competing side reactions. For instance, Selectfluor™ reagents can lead to fluorosulfonyl byproducts via nucleophilic attack on sulfur-containing groups . Optimal conditions (e.g., controlled temperature and catalysts) are critical to minimize undesired products.

Substitution Reactions

Substitution reactions often require alkaline catalysts (e.g., K₂CO₃) and solvents like ethyl acetate. For example, 2-fluoro-alpha-bromoacetophenone reacts with 3-oxo-propionitrile to form intermediates that cyclize into pyrroles .

Reaction Optimization and Yields

Method Key Reagents Conditions Yield
Electrophilic substitutionAryl halides, acid/baseAcidic/basic mediaModerate
Conjugate additionβ-fluoro-β-nitrostyrenes, pyrroleSolvent-free, RTQuantitative
Hydrogenation cyclizationPd-C catalyst, HZSM-5 sieve60–90°C, 15–20 h hydrogenationHigh

Structural and Functional Group Analysis

  • Fluorine Influence : The fluorine at position 3 enhances lipophilicity and metabolic stability, common in heterocycles for drug design .

  • Reactivity : The pyrrole ring’s electron-rich nature allows electrophilic substitution, while the fluorine may deactivate adjacent positions.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

3-fluoro-2-(2-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10FN/c1-8-4-2-3-5-9(8)11-10(12)6-7-13-11/h2-7,13H,1H3

InChI Key

WBBGLNHLTIWUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CN2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (20 mL) of 2,2-difluoro-4-iodo-1-(2-methylphenyl)-4-trimethylsilylbutan-1-one (2.5 g) in tetrahydrofuran was added 28% aqueous ammonia solution (6 mL), and the mixture was stirred at room temperature for 14 hr. The reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in acetonitrile (15 mL) and water (8 mL), and potassium fluoride (0.75 g) was added. The reaction mixture was stirred at 60° C. for 3 hr, and concentrated under reduced pressure. The residue was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=20:1) to give the title compound as a pale-yellow oil (yield 0.87 g, 78%).
Name
2,2-difluoro-4-iodo-1-(2-methylphenyl)-4-trimethylsilylbutan-1-one
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
78%

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